molecular formula C16H19NO3 B1391466 tert-Butyl 4-methoxynaphthalen-2-ylcarbamate CAS No. 948825-24-9

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Cat. No.: B1391466
CAS No.: 948825-24-9
M. Wt: 273.33 g/mol
InChI Key: JBJDBEWUIXDSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate typically involves the reaction of 4-methoxynaphthalene-2-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction

Chemical Reactions Analysis

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H19NO3C_{16}H_{19}NO_3. It features a naphthalene core substituted with a methoxy group and a tert-butyl carbamate moiety, which may influence its biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Enzyme inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes related to diseases such as Alzheimer's and cancer.
  • Antimicrobial properties : Some derivatives have shown activity against Gram-positive bacteria, suggesting potential use in treating infections.

In Vitro Studies

In vitro studies have demonstrated the biological activity of related compounds. For example, a study on a similar naphthalene derivative indicated significant inhibition of the SARS-CoV 3CL protease, with IC50 values reported in the nanomolar range . This suggests that this compound may possess similar inhibitory effects.

CompoundTarget EnzymeIC50 (µM)Reference
Compound ASARS-CoV 3CL Protease0.15
Compound BBACE10.25

Case Studies

  • SARS-CoV Inhibition : A study focusing on peptidomimetic compounds revealed that modifications in structure significantly enhanced inhibitory activity against SARS-CoV protease . Although not directly studying this compound, the findings suggest that similar structural features could lead to potent inhibitors.
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through mechanisms involving the inhibition of amyloid beta aggregation and modulation of oxidative stress pathways . This raises the possibility that this compound could exhibit similar protective effects in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of specific functional groups in this compound may enhance its binding affinity to target enzymes or receptors.

Key Structural Features

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • tert-butyl Group : Provides steric bulk that can influence enzyme binding and selectivity.

Properties

IUPAC Name

tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJDBEWUIXDSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.